ethyl (2R)-2-aminopentanoate

Description

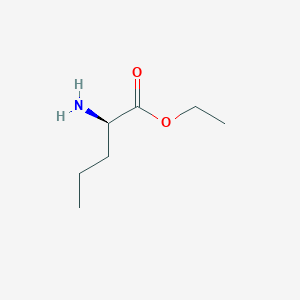

Structure

2D Structure

3D Structure

Properties

CAS No. |

13893-43-1 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.2 g/mol |

IUPAC Name |

ethyl (2R)-2-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |

InChI Key |

DPBOUPADTRCCIH-ZCFIWIBFSA-N |

SMILES |

CCCC(C(=O)OCC)N |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N |

Canonical SMILES |

CCCC(C(=O)OCC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl (2R)-2-aminopentanoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

This compound, also known as the ethyl ester of D-norvaline, is a chiral amino acid derivative. While extensive experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salt provide valuable insights. The following tables summarize the key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | D-Norvaline ethyl ester, Ethyl D-norvalinate |

| CAS Number | 2013-12-9 (for parent D-Norvaline)[1] |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol [2] |

| Canonical SMILES | CCC--INVALID-LINK--N |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1998700-99-4[3] |

| Molecular Formula | C₇H₁₆ClNO₂[3] |

| Molecular Weight | 181.66 g/mol [3] |

| Appearance | White to off-white solid |

| Purity | ≥97% |

| Solubility | Soluble in DMSO and methanol.[4] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of its parent amino acid, D-norvaline. A general and effective method is the Fischer esterification, which involves reacting the amino acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of D-Norvaline

This protocol is adapted from established methods for the esterification of amino acids.

Materials:

-

D-Norvaline

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-norvaline in anhydrous ethanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated hydrochloric acid dropwise.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the alpha-proton (a triplet), and the propyl side chain protons. The chemical shifts will be influenced by the neighboring functional groups.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon, and the carbons of the ethyl and propyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acid esters include the loss of the ethoxy group, the carboxyl group, and fragmentation of the alkyl side chain.

Caption: Analytical workflow for product characterization.

Chemical Reactivity and Stability

This compound possesses two primary reactive sites: the amino group and the ester group.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and formation of Schiff bases.

-

Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield D-norvaline and ethanol. It can also undergo transesterification in the presence of other alcohols.

The compound should be stored in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation. For long-term storage, an inert atmosphere is recommended.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

In case of exposure, seek immediate medical attention. Standard first-aid measures for chemical exposure should be followed.

This technical guide provides a foundational understanding of the chemical properties of this compound. For specific applications, further experimental validation of these properties is recommended.

References

- 1. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of ethyl (2R)-2-aminopentanoate, a chiral non-proteinogenic amino acid ester of interest in pharmaceutical and chemical research.

Chemical Structure and Identification

This compound, also known as D-norvaline ethyl ester, is the ethyl ester of D-norvaline. The "(2R)" designation specifies the stereochemistry at the alpha-carbon, indicating the R configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | D-Norvaline ethyl ester, H-D-Nva-OEt |

| CAS Number | Not available for the free base; 1998700-99-4 for the hydrochloride salt[1][2][3] |

| Molecular Formula | C₇H₁₅NO₂ |

| Canonical SMILES | CCC--INVALID-LINK--C(=O)OCC |

| InChI Key | CHAJBHNQIZAJJM-FYZOBXCZSA-N |

Physicochemical Properties

Quantitative data on the physicochemical properties of the free base of this compound is limited. The data presented below is for the more commonly available hydrochloride salt and the corresponding (S)-enantiomer where specified.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 145.20 g/mol (free base) 181.66 g/mol (hydrochloride salt)[1] | |

| Appearance | White to off-white solid | For the hydrochloride salt of the (S)-enantiomer |

| Melting Point | 108.0 to 117.0 °C | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |

| Boiling Point | Not experimentally determined for the (2R)-enantiomer. | |

| Density | Not experimentally determined. | |

| Specific Rotation [α]D | +8.0 to +10.0° (c=2, H₂O) | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |

| Solubility | Soluble in water | For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer) |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the alpha-hydrogen, and the ethyl ester group.

-

~0.9 ppm (t, 3H): Methyl protons of the propyl group.

-

~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group.

-

~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.

-

~3.5 ppm (t, 1H): Alpha-hydrogen.

-

~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.

-

Broad singlet: Amine protons (position and intensity are solvent-dependent).

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display seven unique carbon signals.

-

~14 ppm: Methyl carbon of the propyl group.

-

~14 ppm: Methyl carbon of the ethyl ester.

-

~19 ppm: Methylene carbon of the propyl group.

-

~35 ppm: Methylene carbon of the propyl group.

-

~55 ppm: Alpha-carbon.

-

~61 ppm: Methylene carbon of the ethyl ester.

-

~174 ppm: Carbonyl carbon of the ester.

3.3. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 145. Common fragmentation patterns for amino acid esters would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and the entire ester functional group (-COOC₂H₅, m/z 73).

3.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

3300-3400 cm⁻¹ (broad): N-H stretching of the primary amine.

-

2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1180 cm⁻¹: C-O stretching of the ester.

Experimental Protocols

4.1. Synthesis of this compound Hydrochloride

The most common and straightforward method for the synthesis of amino acid ethyl esters is the Fischer-Speier esterification.[4] This involves reacting the amino acid with ethanol in the presence of a strong acid catalyst.

Materials:

-

D-Norvaline

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-norvaline (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of amino acid).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce precipitation.

-

Drying: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Non-proteinogenic amino acids and their derivatives are often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.

5.1. Pharmaceutical Intermediate

As a derivative of D-norvaline, this compound can be used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chiral center is often crucial for the biological activity of the final drug molecule. D-amino acids and their esters are utilized in the synthesis of peptide and non-peptide-based therapeutics.

5.2. Prodrug Development

Amino acid esters are frequently employed as prodrugs to improve the oral bioavailability of parent drugs. The ester functionality can mask a polar carboxylic acid group, increasing the lipophilicity of the drug and enhancing its absorption. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug. While no specific prodrugs of this compound are currently marketed, the general strategy is a key area of research in drug delivery.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. Its biological effects would likely be indirect, resulting from its incorporation into a larger, biologically active molecule. As a synthetic building block, its primary role is in the construction of molecules designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and drug development. While detailed experimental data for the free base is sparse, its synthesis via Fischer esterification of D-norvaline is a well-established and reproducible method. The primary application of this compound lies in its use as a versatile intermediate for the construction of enantiomerically pure pharmaceuticals. Further research into its incorporation into novel therapeutic agents and as a component of targeted prodrugs is warranted.

References

An In-depth Technical Guide to the Synthesis of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing ethyl (2R)-2-aminopentanoate, a chiral building block of interest in pharmaceutical and chemical research. The document details methodologies for direct synthesis from chiral precursors, resolution of racemic mixtures, and asymmetric synthesis approaches. Quantitative data from relevant literature is summarized, and detailed experimental protocols are provided for key transformations.

Direct Esterification of D-Norvaline

The most direct and atom-economical approach to this compound is the Fischer esterification of D-norvaline ((2R)-2-aminopentanoic acid). This method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst. The reaction proceeds with retention of stereochemistry at the alpha-carbon.

Synthesis of D-Norvaline Precursor

D-norvaline is not as readily available as its L-enantiomer. A common synthetic route starts from n-valeric acid, proceeds through a racemic synthesis of norvaline, followed by chiral resolution.

A patented method for the synthesis of D-norvaline involves the following steps:

-

Acyl Chloride Formation: n-Valeric acid is reacted with thionyl chloride to form n-pentanoyl chloride.

-

α-Bromination: The acyl chloride is then brominated at the alpha-position.

-

Ammonolysis: The α-bromo acyl chloride is treated with ammonia to yield racemic α-aminovaleramide.

-

Resolution: The racemic amide is resolved using a chiral resolving agent, such as a tartaric acid derivative, to isolate the D-enantiomer.

-

Hydrolysis: The resolved D-aminovaleramide is hydrolyzed to afford D-norvaline.

Fischer Esterification Protocol

The following is a general procedure for the Fischer esterification of an amino acid, which can be adapted for D-norvaline.

Experimental Protocol: Fischer Esterification of D-Norvaline

-

Materials:

-

D-Norvaline

-

Anhydrous Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add D-norvaline.

-

Suspend the D-norvaline in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride or concentrated HCl to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

The crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Quantitative Data

The following table presents representative data for the Fischer esterification of amino acids.

| Starting Material | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| L-Alanine | SOCl₂ in Ethanol | 5 | 92 | [1] |

| General Amino Acid | HCl in Ethanol | 24 | Not specified | [2] |

Resolution of Racemic Ethyl 2-aminopentanoate

An alternative strategy involves the synthesis of racemic ethyl 2-aminopentanoate followed by the separation of the enantiomers.

Synthesis of Racemic Ethyl 2-aminopentanoate

Racemic 2-aminopentanoic acid (DL-norvaline) can be synthesized from n-valeric acid via α-bromination followed by ammonolysis. The resulting racemic amino acid is then esterified using the Fischer esterification protocol described in section 1.2.

Chiral Resolution Methods

Two primary methods for the resolution of the racemic ester are classical chemical resolution and enzymatic kinetic resolution.

This method involves reacting the racemic amino ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Classical Resolution

-

Dissolve the racemic ethyl 2-aminopentanoate in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid or a derivative).

-

Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first.

-

Separate the crystals by filtration.

-

Liberate the free amino ester from the separated diastereomeric salt by treatment with a base.

-

Extract the desired enantiomer with an organic solvent.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic ester. The enzyme will preferentially catalyze a reaction (e.g., acylation) on one of the enantiomers, leaving the other enantiomer unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Materials:

-

Racemic ethyl 2-aminopentanoate

-

A suitable lipase (e.g., Candida antarctica lipase B, CALB)

-

An acyl donor (e.g., vinyl acetate)

-

An organic solvent (e.g., toluene)

-

Buffer solution

-

-

Procedure:

-

Dissolve the racemic ethyl 2-aminopentanoate in the organic solvent.

-

Add the lipase and the acyl donor.

-

Incubate the mixture at a controlled temperature with gentle agitation.

-

Monitor the reaction progress until approximately 50% conversion is reached. At this point, the (S)-enantiomer will be acylated, leaving the desired (R)-enantiomer unreacted.

-

Separate the enzyme by filtration.

-

Separate the unreacted (R)-ester from the acylated (S)-ester by chromatography or extraction.

-

Quantitative Data for Resolution

| Method | Resolving Agent/Enzyme | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B | Racemic amines | >97% | ~45% (for each enantiomer) | [3] |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution. One established method involves the use of a chiral auxiliary.

Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach utilizes a chiral auxiliary to guide the stereoselective alkylation of a glycine enolate equivalent.

Conceptual Pathway:

-

Schiff Base Formation: A chiral auxiliary, such as [(+)-2-hydroxypinanyl-3-idene], is reacted with a glycine ester (e.g., glycine tert-butyl ester) to form a chiral Schiff base.

-

Deprotonation and Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA) to form a chiral enolate, which is then alkylated with an appropriate electrophile (in this case, a propyl halide). The steric hindrance from the chiral auxiliary directs the alkylation to occur from a specific face, leading to the preferential formation of one enantiomer.

-

Hydrolysis: The chiral auxiliary is removed by hydrolysis to yield the desired (R)-amino acid ester.

While a specific protocol for the synthesis of this compound using this method was not found in the literature search, the principles have been applied to the synthesis of L-norvaline. To obtain the (R)-enantiomer, one would typically use the enantiomer of the chiral auxiliary.

Quantitative Data for Asymmetric Synthesis

| Method | Chiral Auxiliary/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Alkylation | [(+)-2-hydroxypinanyl-3-idene]glycine tert-butyl ester | [3-¹¹C]propyl iodide | L-[3-¹¹C]Norvaline | High (not quantified) | Not specified | [4] |

Visualizations of Synthetic Pathways and Workflows

Synthesis Pathways

Caption: Overview of synthetic strategies for this compound.

Experimental Workflow for Fischer Esterification

Caption: Step-by-step workflow for the Fischer esterification of D-norvaline.

Logical Relationship for Enzymatic Kinetic Resolution

Caption: Logical diagram of enzymatic kinetic resolution.

References

Technical Guide: Ethyl (2R)-2-aminopentanoate Hydrochloride

CAS Number: 1998700-99-4[1][2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl (2R)-2-aminopentanoate hydrochloride, a chiral non-proteinogenic amino acid ester. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on its relevance in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound hydrochloride, also known as ethyl D-norvaline hydrochloride, is the ethyl ester of the D-enantiomer of 2-aminopentanoic acid. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous solutions compared to its free base form.

Table 1: Physicochemical Data for this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1998700-99-4 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| IUPAC Name | This compound;hydrochloride | [2] |

| Synonyms | Ethyl (R)-2-aminopentanoate HCl, Ethyl D-norvaline hydrochloride | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and lower alcohols (predicted) |

Synthesis and Characterization

The synthesis of amino acid esters is a fundamental transformation in organic chemistry, often serving as a protecting group strategy for the carboxylic acid functionality during peptide synthesis or other chemical modifications.

Experimental Protocol: Fischer Esterification

A common method for the synthesis of amino acid esters is the Fischer esterification. The following is a generalized protocol adapted from the synthesis of similar amino acid esters.[3]

Materials:

-

(2R)-2-Aminopentanoic acid (D-Norvaline)

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Anhydrous diethyl ether

Procedure:

-

Suspend (2R)-2-aminopentanoic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble dry HCl gas through the solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound hydrochloride as a white solid.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral amino acid ester of significant interest in synthetic organic chemistry and drug discovery. This document outlines its molecular characteristics, provides a general synthetic protocol, and illustrates its utility as a chiral building block.

Molecular and Physical Data

This compound, also known as the ethyl ester of D-norvaline, is a chiral molecule valued for its role as an intermediate in the synthesis of more complex chemical entities. Its properties are summarized below.

| Property | Value | Citation(s) |

| Compound Name | This compound | |

| Synonyms | (R)-Ethyl 2-aminopentanoate, D-Norvaline ethyl ester | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | |

| CAS Number | Not directly available for the free base; 1998700-99-4 (HCl salt) | [2][3] |

| Canonical SMILES | CCC--INVALID-LINK--C(=O)OCC | [3] |

| InChI | InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1./s1 | [3] |

| Form | Solid (for the hydrochloride salt) | [1] |

| Color | White to Off-White (for the hydrochloride salt) | [1] |

| Melting Point | 104-106°C (for the L-enantiomer hydrochloride salt) | [1] |

| Storage Temperature | 0-5°C | [1] |

Note: Some physical data, such as melting point, are reported for the corresponding hydrochloride salt or the L-enantiomer, as is common for amino acid esters. The molecular weight of the hydrochloride salt, this compound hydrochloride (C₇H₁₆ClNO₂), is 181.66 g/mol .[1][2][4]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the Fischer esterification of D-norvaline. This method is a standard procedure for converting amino acids into their corresponding ethyl esters.

General Experimental Protocol: Fischer Esterification

This protocol is adapted from established methods for the synthesis of similar amino acid ethyl esters, such as ethyl 2-aminopropanoate hydrochloride.[5]

Objective: To synthesize this compound hydrochloride from D-norvaline.

Materials:

-

D-norvaline

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend D-norvaline in anhydrous ethanol under a dry atmosphere (e.g., nitrogen or argon).

-

Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred mixture. Alternatively, bubble anhydrous hydrogen chloride gas through the suspension. This in situ generation of the acid catalyst is crucial for the reaction.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress via thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue, which is the crude this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

Characterization: The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Polarimetry: To confirm the stereochemical integrity of the (R)-enantiomer.

Below is a diagram illustrating the general workflow for this synthesis.

References

In-Depth Technical Guide: Physical Characteristics of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of ethyl (2R)-2-aminopentanoate. Due to the nature of amino acid esters, this compound is most commonly available and studied as its hydrochloride salt to enhance stability. Consequently, the majority of available data pertains to this compound hydrochloride.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt. Data for the (S)-enantiomer's hydrochloride salt is included for comparative purposes, as enantiomers exhibit identical physical properties with the exception of optical rotation.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | D-Norvaline ethyl ester |

| CAS Number | 1998700-99-4 (for hydrochloride salt)[1][2] |

| Molecular Formula | C₇H₁₅NO₂ (freebase); C₇H₁₆ClNO₂ (hydrochloride salt)[1] |

| Molecular Weight | 145.20 g/mol (freebase); 181.66 g/mol (hydrochloride salt)[1] |

| Melting Point | Data not available for freebase; 108.0-117.0 °C (for the corresponding (S)-enantiomer hydrochloride salt) |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

| Optical Rotation | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of chiral compounds like this compound are outlined below. These are generalized protocols and may require optimization based on the specific sample and laboratory equipment.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline sample, such as this compound hydrochloride, using a digital melting point apparatus.

Materials:

-

Sample of this compound hydrochloride

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Digital melting point apparatus

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is placed in a mortar and finely ground with a pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][4][5]

Optical Rotation Measurement (Polarimetry)

This protocol details the measurement of the specific rotation of a chiral compound in solution, which is a critical parameter for confirming enantiomeric purity.

Materials:

-

This compound (or its hydrochloride salt)

-

High-purity solvent (e.g., water, ethanol)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Solution Preparation: An accurately weighed sample of the compound is dissolved in a specific volume of a high-purity solvent in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. A blank measurement is taken using a polarimeter cell filled with the pure solvent to zero the instrument.

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.

-

Data Acquisition: The observed optical rotation (α) in degrees is measured.[6][7][8]

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[6]

-

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral compound such as this compound.

Caption: Workflow for the physical characterization of this compound.

Note on Data Availability: It is important to reiterate that the freebase form of many amino acid esters, including this compound, can be unstable and prone to self-condensation or degradation. For this reason, they are typically prepared and stored as their hydrochloride salts. This contributes to the scarcity of reported physical data for the freebase form. Researchers should exercise caution when handling the freebase and consider its potential instability.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. ursinus.edu [ursinus.edu]

- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 7. youtube.com [youtube.com]

- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide on the Solubility of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for ethyl (2R)-2-aminopentanoate and its hydrochloride salt, L-norvaline ethyl ester hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide supplements existing information with general principles of amino acid ester solubility and representative experimental protocols.

Physicochemical Properties

This compound hydrochloride, also known as L-norvaline ethyl ester hydrochloride, is a derivative of the amino acid L-norvaline. It is commonly available as a white to off-white solid.[1] The hydrochloride salt form is generally utilized to enhance stability and solubility, particularly in aqueous solutions. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| Synonyms | L-Norvaline ethyl ester HCl, H-Nva-OEt·HCl | [2] |

| CAS Number | 40918-51-2 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | [2] |

| Melting Point | 104-106 °C / 115-119 °C | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥ 98-99% (by various methods) | [1][2] |

Solubility Data

Quantitative solubility data for this compound and its hydrochloride salt are not extensively reported in publicly accessible literature. The available data is primarily for the hydrochloride salt.

Table 2.1: Quantitative and Qualitative Solubility of this compound Hydrochloride

| Solvent | Temperature (°C) | Solubility | Method | Notes | Source |

| DMSO | Not Specified | 100 mg/mL (550.48 mM) | Not Specified | Ultrasonic assistance is required. | MedChemExpress |

| DMSO | Not Specified | Slightly Soluble | Not Specified | - | |

| Methanol | Not Specified | Slightly Soluble | Not Specified | - | |

| Water | 20 | Specific Rotation Measurement: 1 g in 100 mL | Optical Rotation | Indicates solubility of at least 10 mg/mL. | [2] |

| Aqueous Buffer | 37 | ≥ 2.5 mg/mL (13.76 mM) | In Vivo Dissolution | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [3] |

Discussion of Expected Solubility:

The solubility of amino acid esters is influenced by the properties of the parent amino acid, the nature of the ester group, and whether it is in its free base or salt form.

-

Free Base vs. Hydrochloride Salt: The free base, this compound, possesses a primary amine and an ester functional group. The presence of the amine allows for hydrogen bonding with protic solvents. However, as with most free amino acid esters, its solubility in neutral water is limited. The hydrochloride salt is formed by protonating the amino group, which significantly increases the polarity of the molecule and enhances its solubility in water and other polar protic solvents like methanol and ethanol.[4]

-

Effect of the Alkyl Chain: The pentanoate structure includes a propyl side chain, which introduces a degree of hydrophobicity. This characteristic suggests that while the hydrochloride salt is soluble in polar solvents, the free base form may exhibit greater solubility in less polar organic solvents like chloroform or ethyl acetate compared to its parent amino acid, L-norvaline.

-

Temperature Dependence: The solubility of most solid organic compounds, including amino acid derivatives, in liquid solvents increases with temperature. It is therefore expected that the solubility of this compound and its salts will be greater at higher temperatures.[5]

Experimental Protocols

3.1. Illustrative Protocol for Solubility Determination (Static Equilibrium Method)

This protocol describes a general method for determining the solubility of a compound like this compound hydrochloride in various solvents at a specified temperature.

Objective: To determine the saturation solubility of the test compound in a given solvent at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a method for gravimetric analysis.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to ensure a clear separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of the compound in the diluted solution using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.2. Representative Synthesis of this compound Hydrochloride

This protocol is adapted from the synthesis of similar amino acid esters and represents a common method for its preparation.

Reaction: L-Norvaline is esterified in the presence of ethanol and a catalyst, typically thionyl chloride or hydrogen chloride gas, to produce the ethyl ester hydrochloride.

Materials:

-

L-Norvaline

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-norvaline in absolute ethanol under a dry atmosphere (e.g., nitrogen or argon).

-

Acid Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which acts as the catalyst and forms the hydrochloride salt.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for several hours (e.g., 4-18 hours) until the reaction is complete (monitoring can be done by TLC).

-

Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator. This will typically yield a viscous oil or a semi-solid residue.

-

Product Precipitation: Add diethyl ether to the residue and stir or sonicate. The hydrochloride salt is generally insoluble in diethyl ether and will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash it with several portions of diethyl ether to remove any unreacted starting materials or byproducts, and dry it under vacuum to yield this compound hydrochloride.

Diagrams and Workflows

Diagram 1: General Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the static equilibrium method.

Diagram 2: Relationship Between Free Base, HCl Salt, and Solubility

Caption: A diagram showing the interconversion of the free base and HCl salt and their expected relative solubilities in different solvent types.

References

An In-depth Technical Guide to the Stability Profile of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability profile of ethyl (2R)-2-aminopentanoate, a key intermediate in various synthetic applications. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework for assessing its stability based on established principles of pharmaceutical analysis and forced degradation studies as mandated by regulatory bodies like the ICH.[1] The methodologies, potential degradation pathways, and data interpretation strategies detailed herein are designed to guide researchers in establishing a complete stability profile for this compound and similar amino acid esters.

Introduction to the Stability of this compound

This compound, also known as ethyl D-norvaline ester, is an amino acid ester that, like many similar compounds, is susceptible to degradation through several pathways. Understanding its stability is critical for ensuring its quality, efficacy, and safety in downstream applications, particularly in pharmaceutical development. The primary degradation pathways for amino acid esters typically include hydrolysis and oxidation. The presence of the ester functional group makes it prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. The free amino group can be a site for oxidative degradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[2]

Potential Degradation Pathways

The principal degradation pathways anticipated for this compound are hydrolysis and oxidation.

-

Hydrolysis: The ester linkage is susceptible to cleavage, especially in aqueous solutions, leading to the formation of (2R)-2-aminopentanoic acid (D-norvaline) and ethanol. This reaction can be accelerated by the presence of acids or bases.

-

Oxidation: The primary amine group can be a target for oxidative degradation, potentially leading to the formation of imines, aldehydes, or other related impurities.

A visual representation of these potential degradation pathways is provided below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate Derivatives: Synthesis, Potential Applications, and Experimental Considerations

This technical guide provides a comprehensive overview of this compound, also known as D-norvaline ethyl ester, and its derivatives. Due to the limited direct literature on this specific ester, this guide draws upon the broader knowledge of its parent amino acid, D-norvaline ((2R)-2-aminopentanoic acid), to explore the synthesis, potential biological activities, and experimental protocols relevant to its derivatives.

Introduction to D-Norvaline and its Ethyl Ester

D-norvaline is a non-proteinogenic D-alpha-amino acid, an enantiomer of the naturally occurring L-norvaline.[1] It serves as a valuable chiral building block in synthetic organic chemistry and has been investigated for its own biological activities. D-norvaline is known to be an inhibitor of leucine--tRNA ligase (EC 6.1.1.4).[1][2] Its derivatives are of interest in drug discovery for their potential as enzyme inhibitors and other therapeutic agents.

The ethyl ester, this compound, offers a lipophilic modification of the parent amino acid, which can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive starting point for the development of novel therapeutic agents.

Synthesis of D-Norvaline and its Ethyl Ester Derivatives

The synthesis of D-norvaline typically starts from n-valeric acid and involves a sequence of reactions including bromination, ammonolysis, and resolution to obtain the desired enantiomer.

Synthesis of D-Norvaline

A common synthetic route to D,L-norvaline is outlined below, followed by resolution to isolate the D-enantiomer.

Experimental Protocol: Synthesis of D,L-Norvaline

-

Bromination of n-Valeric Acid: n-Valeric acid is reacted with liquid bromine, often in the presence of a catalyst like phosphorus trichloride, to yield α-bromo-n-valeric acid. The reaction is typically heated, and the product is isolated by distillation.

-

Ammonolysis of α-Bromo-n-Valeric Acid: The resulting α-bromo-n-valeric acid is treated with concentrated ammonia water. This nucleophilic substitution reaction replaces the bromine atom with an amino group, forming D,L-norvaline. The reaction is often carried out under pressure or at elevated temperatures. The product can be isolated by filtration and washing with an alcohol like methanol or ethanol.

-

Resolution of D,L-Norvaline: The racemic mixture of norvaline can be resolved into its enantiomers using chiral resolving agents, such as tartaric acid, or through enzymatic resolution methods. For example, the formation of diastereomeric salts with a chiral acid allows for their separation by fractional crystallization.

A general workflow for the synthesis of D-norvaline is depicted in the following diagram.

Caption: Synthetic pathway for D-norvaline.

Esterification of D-Norvaline

The ethyl ester of D-norvaline can be prepared by standard esterification methods, most commonly the Fischer esterification.

Experimental Protocol: Fischer Esterification of D-Norvaline

-

Reaction Setup: D-norvaline is suspended in anhydrous ethanol.

-

Acid Catalyst: A strong acid catalyst, such as hydrogen chloride gas or thionyl chloride, is added to the mixture. The addition of thionyl chloride is often preferred as it reacts with any trace amounts of water and produces gaseous byproducts.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up: After the reaction is complete, the excess ethanol and catalyst are removed under reduced pressure. The resulting crude this compound hydrochloride can be purified by recrystallization. The free ester can be obtained by neutralization with a base.

Synthesis of Amide Derivatives

The free amino group of this compound can be readily acylated to form a wide variety of amide derivatives.

Experimental Protocol: General Amide Coupling

-

Reactants: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or dimethylformamide.

-

Coupling Reagents: A carboxylic acid is added to the solution, along with a peptide coupling reagent (e.g., EDCI, HOBt) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the resulting amide derivative is purified by column chromatography or recrystallization.

A generalized workflow for the synthesis and evaluation of this compound derivatives is presented below.

Caption: Workflow for derivative synthesis and evaluation.

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound derivatives are not widely published, the activities of D-norvaline and other α-amino acid derivatives suggest several potential areas for investigation.

Enzyme Inhibition

-

D-alanine:D-alanine Ligase: Phosphinate and phosphonate dipeptide analogues have been shown to inhibit D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[3] This suggests that dipeptide derivatives of this compound could be explored as potential antibacterial agents.

-

Histone Deacetylase (HDAC) Inhibitors: α-Amino amides have been utilized as zinc-binding groups in the design of HDAC6 inhibitors.[4] Derivatives of this compound could be designed to target the active site of HDACs, which are implicated in cancer and other diseases.

-

Leucine--tRNA Ligase: As the parent compound, D-norvaline, is an inhibitor of this enzyme, its derivatives may also exhibit inhibitory activity, which could have applications in antimicrobial or anticancer therapies.[1][2]

Other Potential Applications

-

Peptidomimetics: this compound can be incorporated into peptide sequences to create peptidomimetics with altered conformational properties and improved metabolic stability.

-

Antiproliferative Agents: D-norvaline has been incorporated into jadomycins, a class of compounds with antiproliferative properties.[2] This suggests that derivatives of D-norvaline may also possess anticancer activity.

Quantitative Data

At present, there is a lack of publicly available quantitative data (e.g., IC50, Ki, MIC values) specifically for a series of this compound derivatives. The table below is provided as a template for researchers to populate as data becomes available.

| Derivative | Target | Assay Type | IC50 (µM) | Ki (µM) | MIC (µg/mL) | Reference |

| Example | ||||||

| Compound A | Enzyme X | Inhibition | ||||

| Compound B | Bacteria Y | Growth |

Conclusion

This compound is a versatile building block with significant potential in drug discovery. By leveraging the known synthesis and biological activities of its parent amino acid, D-norvaline, researchers can design and synthesize novel derivatives with a range of potential therapeutic applications, from antibacterial to anticancer agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area.

References

In-Depth Technical Guide: Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2R)-2-aminopentanoate is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex pharmaceutical intermediates and bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential applications. Due to the limited publicly available data specifically for this compound, this guide also draws upon established principles and methodologies for the asymmetric synthesis of related α-amino acid esters to provide a foundational understanding for researchers in this field.

Physicochemical Properties

While specific experimental data for this compound is scarce in the literature, its basic properties can be inferred from its structure and data for its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | - |

| CAS Number (HCl salt) | 1998700-99-4 | [1][2] |

| IUPAC Name (HCl salt) | This compound;hydrochloride | [2] |

| Canonical SMILES (HCl salt) | CCC--INVALID-LINK--C(=O)OCC.Cl | [2] |

| InChI (HCl salt) | InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1 | [2] |

Synthesis of this compound

General Asymmetric Synthesis Strategies

The synthesis of chiral α-amino acids and their esters often involves the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.[5][6] These methods are crucial for controlling the stereochemistry at the α-carbon.

1. Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

2. Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more efficient approach as a small amount of the catalyst can generate a large amount of the desired product.

3. Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

A logical synthetic approach to this compound would start from a suitable precursor, such as 2-oxopentanoic acid or a derivative, and introduce the amino group stereoselectively.

Below is a conceptual workflow for the asymmetric synthesis of this compound.

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available in the searched literature. However, based on the structure, the expected NMR and mass spectrometry data can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (a triplet and a quartet), a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain, and a signal for the α-proton. The chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the α-carbon bearing the amino group, carbons of the ethyl group, and carbons of the propyl side chain. |

| Mass Spectrometry (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 146.12. |

Applications in Drug Development

Non-proteinogenic amino acids like this compound are valuable in medicinal chemistry for several reasons:

-

Increased Metabolic Stability: Incorporation of unnatural amino acids can make peptide-based drugs more resistant to enzymatic degradation.

-

Conformational Constraints: The specific stereochemistry and side chain can introduce conformational rigidity into a peptide, which can lead to higher binding affinity and selectivity for its target.

-

Novel Pharmacophores: The unique side chain can interact with biological targets in novel ways, leading to new mechanisms of action.

While specific biological activities for this compound have not been reported in the available literature, its structural similarity to other α-amino acids suggests potential applications as a building block in the synthesis of:

-

Peptidomimetics: Compounds that mimic the structure and function of peptides.

-

Enzyme Inhibitors: The amino acid scaffold can be elaborated to target the active sites of enzymes.

-

Chiral Ligands: For use in asymmetric catalysis.

The following diagram illustrates the potential role of this compound in a drug discovery workflow.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a promising chiral building block for the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, established methods for the asymmetric synthesis of α-amino acid esters provide a clear path for its preparation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery. The information and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on studies involving this and related non-proteinogenic amino acids.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. wiley.com [wiley.com]

- 4. Wiley-VCH - Asymmetric Synthesis of Non-Proteinogenic Amino Acids [wiley-vch.de]

- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Properties of Ethyl (2R)-2-aminopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2R)-2-aminopentanoate, the ethyl ester of the non-proteinogenic amino acid L-norvaline, is a chiral building block of significant interest in organic synthesis and drug discovery. Its structural similarity to natural amino acids, combined with the reactivity of its ester and amine functionalities, makes it a valuable intermediate for the synthesis of novel peptides, pharmaceuticals, and other bioactive molecules. This technical guide provides an in-depth overview of the synthesis and physicochemical properties of this compound, offering detailed experimental protocols and tabulated data to support researchers in its application. While a singular "discovery" of this compound is not prominently documented, its synthesis relies on well-established and classical methods of amino acid esterification.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its hydrochloride salt is presented below. This data is essential for its characterization and quality control.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | - |

| CAS Number | 40918-51-2 (for L-Norvaline ethyl ester) | [1] |

| Appearance | Colorless to pale yellow oil or solid | General Knowledge |

| Boiling Point | Not readily available | - |

| Density | Not readily available | - |

| Specific Rotation ([α]D) | Not readily available for the free base | - |

| ¹H NMR Spectroscopy | Data for similar amino acid esters suggest characteristic peaks for the ethyl group (triplet and quartet), the α-proton (triplet or multiplet), and the propyl side chain protons. | [2] |

| ¹³C NMR Spectroscopy | Data for similar amino acid esters show characteristic peaks for the carbonyl carbon, the α-carbon, the carbons of the ethyl group, and the carbons of the propyl side chain. | [3] |

| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 146.11. | - |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. | General Knowledge |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| CAS Number | 1998700-99-4 | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | Not readily available | - |

| Solubility | Soluble in water and alcohols. | General Knowledge |

Table 2: Physicochemical Properties of this compound Hydrochloride

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the esterification of its parent amino acid, L-norvaline. Two common and effective methods are the Fischer-Speier esterification and the use of thionyl chloride.

Method 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction of the amino acid with an excess of ethanol. The equilibrium is driven towards the product by using a large excess of the alcohol, which also serves as the solvent.[4]

Experimental Workflow:

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-norvaline (1.0 eq) in anhydrous ethanol (10-20 fold excess).

-

Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or bubble anhydrous hydrogen chloride gas through the suspension until saturation.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in water and neutralize the acid with a suitable base, such as saturated sodium bicarbonate solution, until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Synthesis using Thionyl Chloride

This method provides a convenient one-pot synthesis of the amino acid ester hydrochloride salt. Thionyl chloride reacts with ethanol to generate HCl in situ, which acts as the catalyst, and also activates the carboxylic acid for esterification.[5][6]

Experimental Workflow:

Caption: Thionyl Chloride Esterification Workflow.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous ethanol.

-

Thionyl Chloride Addition: Cool the ethanol in an ice bath (0°C) and add thionyl chloride (1.1-1.5 eq) dropwise with vigorous stirring.[6]

-

Substrate Addition: After the addition of thionyl chloride is complete, add L-norvaline (1.0 eq) portion-wise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight, or gently reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction by TLC.

-

Isolation: Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.

-

Washing: Triturate the resulting solid residue with diethyl ether to remove any non-polar impurities and collect the solid product by filtration.

-

Drying: Dry the solid product, this compound hydrochloride, under vacuum.

Conclusion

This compound is a readily accessible and versatile chiral building block. The synthetic methods outlined in this guide, particularly the Fischer-Speier esterification and the thionyl chloride method, provide reliable and scalable routes to this compound. The provided physicochemical data serves as a crucial reference for its characterization. This technical guide aims to equip researchers and drug development professionals with the necessary information to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. l-Valine, ethyl ester | C7H15NO2 | CID 87182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

Synthesis of Ethyl (2R)-2-aminopentanoate Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl (2R)-2-aminopentanoate hydrochloride, a chiral building block of interest in pharmaceutical and chemical research. The synthesis is achieved through the Fischer esterification of (2R)-2-aminopentanoic acid (D-Norvaline). This application note includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the synthesis workflow.

Introduction

This compound, also known as the ethyl ester of D-Norvaline, is a valuable chiral intermediate used in the synthesis of various biologically active molecules. Its stereospecific nature makes it a crucial component in the development of novel therapeutics. The most direct and common method for the preparation of this compound is the Fischer esterification of the parent amino acid, D-Norvaline, in the presence of an acid catalyst and ethanol. This process converts the carboxylic acid functional group into an ethyl ester, typically yielding the corresponding hydrochloride salt, which is often more stable and easier to handle.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride via Fischer esterification.

| Parameter | Value | Reference |

| Starting Material | (2R)-2-aminopentanoic acid (D-Norvaline) | N/A |

| Reagents | Absolute Ethanol, Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas | [1][2][3] |

| Reaction Temperature | Reflux (approx. 78 °C) or 50 °C | [1][2][3] |

| Reaction Time | 2 - 24 hours | [1][2] |

| Product Form | Hydrochloride Salt | [2][3] |

| Typical Yield | >90% | [1] |

| Purification Method | Recrystallization from ethanol/ether | [2] |

Experimental Protocol

This protocol details the synthesis of this compound hydrochloride from (2R)-2-aminopentanoic acid (D-Norvaline) using ethanol and an acid catalyst.

Materials:

-

(2R)-2-aminopentanoic acid (D-Norvaline)

-

Absolute Ethanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Rotary evaporator

-

Vacuum desiccator

Procedure:

Method A: Using Thionyl Chloride

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (2R)-2-aminopentanoic acid (1.0 eq.) in absolute ethanol (approximately 5-10 mL per gram of amino acid).

-

Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C) or maintain at 50 °C.[3] Stir for 3-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol and any remaining volatile reagents under reduced pressure using a rotary evaporator.

-

Purification: To the resulting crude product, add a minimal amount of hot absolute ethanol to dissolve it. Then, slowly add anhydrous diethyl ether until the solution becomes cloudy, inducing precipitation. Cool the mixture in an ice bath to facilitate complete crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether. Dry the product, this compound hydrochloride, under vacuum in a desiccator.

Method B: Using Ethanolic HCl

-

Preparation of Ethanolic HCl: Prepare a solution of ethanolic hydrogen chloride by bubbling dry HCl gas through absolute ethanol or by carefully adding acetyl chloride to cold ethanol.

-

Reaction: Suspend (2R)-2-aminopentanoic acid (1.0 eq.) in the prepared ethanolic HCl solution in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux and maintain for 4-24 hours.[2] The reaction can be monitored by TLC.

-

Work-up and Purification: Follow steps 4-6 from Method A to isolate and purify the final product.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound hydrochloride.

Caption: Synthesis workflow for this compound HCl.

The following diagram illustrates the signaling pathway of the Fischer esterification reaction.

Caption: Fischer esterification signaling pathway.

References

Application Notes and Protocols for the Purification of Ethyl (2R)-2-aminopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of ethyl (2R)-2-aminopentanoate, a valuable chiral building block in pharmaceutical synthesis. The methods described herein focus on classical resolution, enzymatic kinetic resolution, and preparative chiral chromatography, offering a range of techniques applicable to various scales and purity requirements.

Introduction

This compound is the (R)-enantiomer of the ethyl ester of 2-aminopentanoic acid (norvaline). As a single-enantiomer compound, its purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). The purification of this and similar chiral amines or esters from a racemic mixture is a crucial step in many synthetic routes. This document outlines three primary methods for achieving high enantiomeric purity.

Purification Methods Overview

The selection of a purification method depends on factors such as the scale of the separation, the desired purity, cost, and available equipment. The three main strategies are:

-

Diastereomeric Salt Crystallization: A classical and cost-effective method for large-scale resolutions. It involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[1]

-

Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture. This allows for the separation of the unreacted enantiomer from the newly formed product.

-

Preparative Chiral Chromatography: A powerful technique, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), that provides high-purity enantiomers. This method is particularly useful for smaller scales or when very high enantiomeric excess is required.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the different purification methods. Note that the data may be derived from studies on analogous compounds due to the limited availability of specific data for this compound.

Table 1: Comparison of Purification Methods for Chiral Amines/Esters

| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral HPLC/SFC |

| Typical Yield | Up to 50% (theoretical max for one enantiomer) | Up to 50% (theoretical max for one enantiomer) | >90% Recovery |

| Enantiomeric Excess (e.e.) | >95% (after recrystallization) | >98% | >99.5% |

| Scale | Grams to Kilograms | Milligrams to Kilograms | Milligrams to Grams (extendable) |

| Key Advantage | Cost-effective for large scale | High selectivity, mild conditions | High purity, rapid method development |

| Key Disadvantage | Can be labor-intensive, requires screening of resolving agents | Limited to 50% yield of a single enantiomer | Higher cost of stationary phases and solvents |

Experimental Protocols

Method 1: Diastereomeric Salt Crystallization

This protocol describes a general procedure for the chiral resolution of a racemic amine ester using a chiral acid like L-(+)-tartaric acid.

Materials:

-

Racemic ethyl 2-aminopentanoate

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Protocol:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic ethyl 2-aminopentanoate in methanol.

-

In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

-